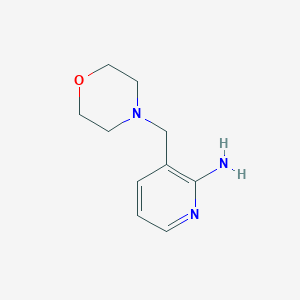
2-Amino-3-(morpholinomethyl)pyridine
Vue d'ensemble
Description
2-Amino-3-(morpholinomethyl)pyridine is a pyridine derivative with the CAS Number: 1250814-06-2. It has a molecular weight of 193.25 and its IUPAC name is 3-(4-morpholinylmethyl)-2-pyridinamine . It is a white to brown solid .
Molecular Structure Analysis
The InChI code for 2-Amino-3-(morpholinomethyl)pyridine is 1S/C10H15N3O/c11-10-9 (2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2, (H2,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Amino-3-(morpholinomethyl)pyridine is a white to brown solid . It has a molecular weight of 193.25 . The compound should be stored at +4C .Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Aminomethylation of Imidazopyridines : The aminomethylation of 2-(2-furyl)imidazo[1,2-a]-pyridine, involving morpholinomethylation, predominantly occurs at the imidazopyridine system. This process has been used to understand the structural aspects of such compounds, utilizing techniques like thin-layer chromatography and IR and UV spectroscopy for structural verification (Saldabol, Zeligman, & Giller, 1971).
Bioactive Compounds and Pharmacophores
- Pyridine Derivatives as Insecticides : Pyridine derivatives, including morpholinium compounds, have been synthesized and evaluated for insecticidal activities against the cowpea aphid. Such studies contribute to developing new insecticidal agents with specific biological activities (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
- Supramolecular Synthons in Solid State : Triazolo[1,5-a]pyridine derivatives, with morpholinomethylphenyl groups, have been synthesized to study their supramolecular structures. These compounds demonstrate diverse supramolecular synthons, contributing to pharmaceutical development and crystal engineering (Chai et al., 2019).
Chemical Reactions and Catalysis
- Organocatalytic Synthesis : Spiro[pyrrolidin-3,3'-oxindoles], which are biologically significant, have been synthesized using an enantioselective organocatalytic approach. This involves the use of morpholine, among other reagents, suggesting its role in facilitating stereoselective syntheses important in medicinal chemistry (Chen et al., 2009).
Materials Science and Engineering
- Ultrasound-assisted Synthesis : Morpholine has been used in the ultrasound-assisted synthesis of 2-pyrrolidinon-3-olates. This process illustrates the utility of morpholine in novel synthetic methods, enhancing efficiency and sustainability in materials science (Ghasemzadeh & Abdollahi-Basir, 2016).
Optical Properties in Chemistry
- Structure-dependent Optical Properties : Studies have investigated the optical properties of compounds with morpholine groups. Such research aids in understanding the electron donor properties of morpholine derivatives in various chemical contexts (Palion-Gazda et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-(morpholin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10-9(2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWBNLUHUZTJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(morpholinomethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



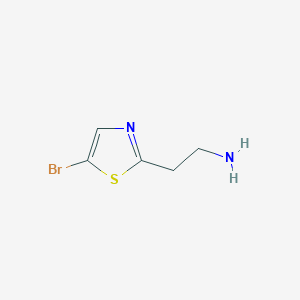
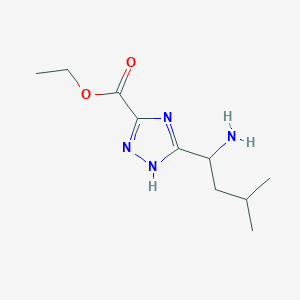
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)
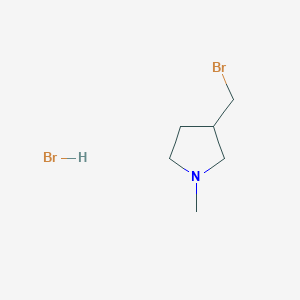
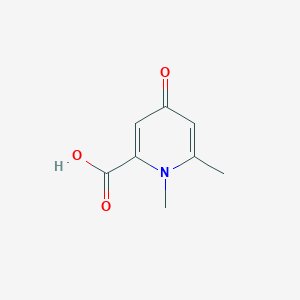
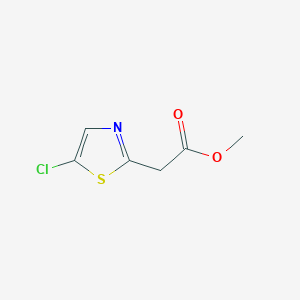
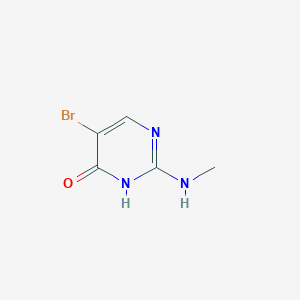
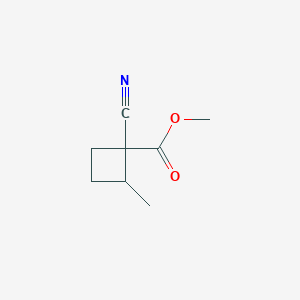
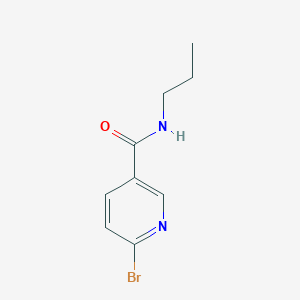
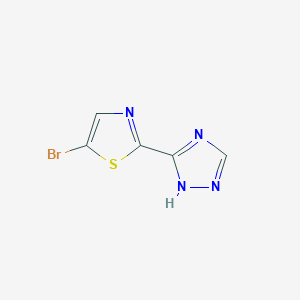
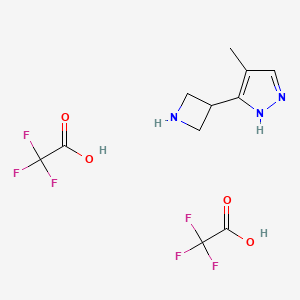
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
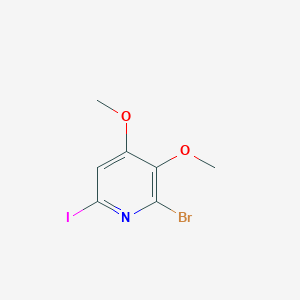
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)